2-(4-Chlorophenyl)-2-hydroxyacetimidamide

Carbonic anhydrase inhibition Molecular docking Anticancer target engagement

2-(4-Chlorophenyl)-2-hydroxyacetimidamide (CAS 6965-39-5; synonym CPHA) is a small-molecule hydroxyacetimidamide derivative (C₈H₉ClN₂O, MW 184.62) that belongs to the amidoxime class. The compound features a 4-chlorophenyl substituent and a hydroxyimino (=N–OH) group at the same carbon, conferring fused functionality of an amide, oxime, amidine, and hydroxamic acid.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B13830428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-hydroxyacetimidamide
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=N)N)O)Cl
InChIInChI=1S/C8H9ClN2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7,12H,(H3,10,11)
InChIKeyDKJWSJSGIJXNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2-hydroxyacetimidamide: A Specialized Hydroxyacetimidamide Scaffold for Carbonic Anhydrase-Targeted Research


2-(4-Chlorophenyl)-2-hydroxyacetimidamide (CAS 6965-39-5; synonym CPHA) is a small-molecule hydroxyacetimidamide derivative (C₈H₉ClN₂O, MW 184.62) that belongs to the amidoxime class . The compound features a 4-chlorophenyl substituent and a hydroxyimino (=N–OH) group at the same carbon, conferring fused functionality of an amide, oxime, amidine, and hydroxamic acid . Its (Z)-stereochemistry has been confirmed by single-crystal X-ray diffraction, with the compound crystallizing in the monoclinic P2₁ space group . CPHA has been computationally characterized as a potential ligand for human carbonic anhydrase IV (CA IV, PDB ID: 1ZNC) via molecular docking and 100 ns molecular dynamics simulations .

Why 2-(4-Chlorophenyl)-2-hydroxyacetimidamide Cannot Be Substituted by Generic Amidoxime Analogs


Hydroxyacetimidamides (amidoximes) are a structurally diverse class where minor modifications—particularly the position and electronic nature of the aryl substituent—can drastically alter target engagement, binding conformation, and ADME profile . For CPHA, the para-chloro substitution on the phenyl ring dictates the HOMO localization pattern (predominantly on the chlorophenyl group), influences hydrogen-bond geometry (O–H···N and N–H···N interactions), and determines the Z-conformation essential for productive docking into the CA IV active site . Simple replacement with ortho-chloro, meta-chloro, or unsubstituted phenyl analogs is predicted to alter binding pose, reduce target residence time, and modify physicochemical properties such as lipophilicity (cLogP) and solubility, as quantified below. Procurement without confirming the specific regioisomer and stereochemistry therefore carries a high risk of obtaining a compound with divergent biological behavior.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-2-hydroxyacetimidamide vs. Structural Analogs


Computational Docking Affinity of CPHA Against Human Carbonic Anhydrase IV

The binding conformation and interaction energy of CPHA were evaluated against human carbonic anhydrase IV (PDB ID: 1ZNC) using AutoDock Vina 1.5.6. The compound achieved a docking-based binding affinity score of –6.2 kcal/mol, as reported in the primary computational study . In the same study, the co-crystallized reference ligand (acetazolamide, a clinically used CA inhibitor) yielded a re-docked score of –6.0 kcal/mol under identical grid parameters and software settings . CPHA engaged key active-site residues ARG254, GLY252, VAL256, LYS37, ALA38, ILE33, LEU251, and VAL34 .

Carbonic anhydrase inhibition Molecular docking Anticancer target engagement

100 ns Molecular Dynamics Stability: CPHA–1ZNC Complex vs. Apo Protein

The stability of the CPHA–1ZNC complex was assessed over a 100 ns MD simulation using Desmond (Schrödinger 2020–2, OPLS3 force field) and compared against the apo (unliganded) 1ZNC protein trajectory . The CPHA-bound complex exhibited an average RMSD of 2.8 Å (protein Cα) over the final 80 ns, compared to 3.1 Å for the apo system . RMSF analysis showed reduced fluctuations in active-site loop regions (residues 120–135) in the CPHA-bound form (ΔRMSF ≈ –0.4 Å) . Hydrogen bond occupancy analysis indicated that the O–H···N interaction between CPHA and the protein was maintained for 78% of the simulation trajectory .

Molecular dynamics simulation Protein–ligand stability RMSD analysis

Computed Physicochemical and Drug-Likeness Profile of CPHA vs. Closely Related Chlorophenyl Isomers

SwissADME analysis of CPHA predicted a consensus Log Pₒ/w of 1.32, topological polar surface area (TPSA) of 58.6 Ų, and 2 hydrogen bond donors / 2 acceptors, fulfilling Lipinski's Rule of Five without violations . For comparison, the ortho-chloro positional isomer (2-(2-chlorophenyl)-N'-hydroxyacetimidamide) is predicted to have a lower TPSA (~55 Ų) and higher Log P (~1.65) due to intramolecular hydrogen bonding, while the meta-chloro isomer shows intermediate values . The para-substitution pattern in CPHA optimally balances hydrophilicity and lipophilicity for aqueous solubility while maintaining passive membrane permeability (predicted GI absorption: High) .

ADME prediction Drug-likeness Physicochemical profiling

Crystal Structure and Hydrogen-Bond Network: CPHA vs. Unsubstituted Acetamidoxime

Single-crystal X-ray diffraction (CCDC 1490888) revealed that CPHA forms a well-defined hydrogen-bond network: O1–H1···N2 (2.853 Å, 155°) and N1–H1B···N1 (3.428 Å, 173°), together with C–H···π stacking interactions . In contrast, the unsubstituted parent compound, 2-phenyl-N'-hydroxyacetimidamide, lacks the chlorine-mediated polarizability that stabilizes these interactions, resulting in a less ordered lattice and lower melting point . The quantified Hirshfeld surface analysis for CPHA showed that H···H contacts contribute 37.2%, Cl···H contacts 12.4%, and C···H contacts 14.8% to the overall intermolecular interactions .

X-ray crystallography Hydrogen bonding Solid-state properties

Optimal Research and Procurement Applications for 2-(4-Chlorophenyl)-2-hydroxyacetimidamide Based on Differentiation Evidence


Carbonic Anhydrase IV-Targeted Anticancer Drug Discovery Programs

CPHA is most appropriately deployed as a starting scaffold in medicinal chemistry campaigns targeting human carbonic anhydrase IV (CA IV) for oncology applications. Its computationally predicted binding affinity (–6.2 kcal/mol vs. –6.0 kcal/mol for acetazolamide) and the stable 100 ns MD trajectory (RMSD 2.8 Å) position it as a viable hit for further structure–activity relationship (SAR) expansion. Procurement of CPHA over generic amidoxime screening collections is justified when the research objective specifically requires engagement of the CA IV active site with a para-chlorophenyl substituent that provides defined Cl···H and C–H···π contacts .

Crystallography and Solid-State Formulation Studies Requiring Defined Polymorph Behavior

The availability of a rigorously solved single-crystal structure (CCDC 1490888) with quantified hydrogen-bond parameters (O1–H1···N2: 2.853 Å, 155°) and Hirshfeld surface analysis makes CPHA suitable as a reference standard in solid-state characterization and polymorph screening studies. Researchers requiring a chlorophenyl-containing amidoxime with well-characterized intermolecular interaction fingerprints should select CPHA over uncharacterized positional isomers or unsubstituted analogs, for which equivalent crystallographic detail is unavailable.

Computational Chemistry Benchmarking and Docking Validation Studies

CPHA serves as a validated test ligand for benchmarking AutoDock Vina and Desmond-based MD simulation protocols targeting the CA IV (1ZNC) system. The fully reported docking grid parameters, binding pose, and hydrogen bond occupancy data (78% trajectory occupancy for the key O–H···N interaction) provide an experimentally anchored computational reference point. Procurement of CPHA for this purpose is preferable to analogs lacking published docking and MD validation data.

ADME/Tox Early-Stage Screening Libraries Requiring Balanced Physicochemical Profiles

With a predicted consensus Log P of 1.32, TPSA of 58.6 Ų, no Lipinski violations, and high predicted GI absorption , CPHA exhibits a favorable balance of solubility and permeability among chlorophenyl-substituted hydroxyacetimidamides. When assembling focused screening libraries for CA-targeted or amidoxime-based hit discovery, CPHA's computed ADME profile supports its inclusion over the more lipophilic ortho- and meta-chloro positional isomers, which carry higher predicted Log P values and may exhibit greater non-specific binding .

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